molecular formula C6H12N2O3 B14468851 2-Methylalanylglycine CAS No. 65491-00-1

2-Methylalanylglycine

Cat. No.: B14468851
CAS No.: 65491-00-1
M. Wt: 160.17 g/mol
InChI Key: BBAWZRUYVCLAKV-UHFFFAOYSA-N
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Description

2-Methylalanylglycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methyl group attached to the alanine moiety, which is further linked to a glycine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylalanylglycine typically involves the reaction of methylalanine with glycine under specific conditions. One common method includes the use of protecting groups to prevent unwanted side reactions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and high-throughput screening are employed to enhance the production rate and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Methylalanylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds.

Scientific Research Applications

2-Methylalanylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylalanylglycine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active compounds. The pathways involved include amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Alanine: A simple amino acid with a similar structure but without the methyl group.

    Glycine: The simplest amino acid, which forms part of the 2-Methylalanylglycine structure.

    Methylalanine: Similar to this compound but lacks the glycine residue.

Uniqueness

This compound is unique due to the presence of both a methyl group and a glycine residue, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(2-amino-2-methylpropanoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-6(2,7)5(11)8-3-4(9)10/h3,7H2,1-2H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAWZRUYVCLAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734154
Record name 2-Methylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65491-00-1
Record name 2-Methylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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